4-[3-(4-FLUOROPHENYL)-2-(METHOXYMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE
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Overview
Description
4-[3-(4-Fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine typically involves the following steps:
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Formation of the Pyrazolo[1,5-a]pyrimidine Core: : This step involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-fluorophenylhydrazine and a suitable pyrimidine derivative can be carried out in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
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Introduction of the Methoxymethyl Group: : The methoxymethyl group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine (TEA).
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Final Coupling with Pyridine: : The final step involves the coupling of the pyrazolo[1,5-a]pyrimidine intermediate with a pyridine derivative. This can be done using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
4-[3-(4-Fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It is used as a fluorescent probe for studying intracellular processes and as a chemosensor for detecting specific ions or molecules.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo-pyrimidine compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anti-cancer properties.
Uniqueness
4-[3-(4-Fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine stands out due to its unique combination of a fluorophenyl group and a methoxymethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-(methoxymethyl)-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c1-25-12-16-18(14-2-4-15(20)5-3-14)19-22-11-8-17(24(19)23-16)13-6-9-21-10-7-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLQPSJSWNLQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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